molecular formula C9H9NO4 B1362446 Methyl 6-amino-1,3-benzodioxole-5-carboxylate CAS No. 40680-63-5

Methyl 6-amino-1,3-benzodioxole-5-carboxylate

Cat. No. B1362446
CAS RN: 40680-63-5
M. Wt: 195.17 g/mol
InChI Key: DXWUYJUHIZEMFP-UHFFFAOYSA-N
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Description

“Methyl 6-amino-1,3-benzodioxole-5-carboxylate” is a chemical compound with the molecular formula C9H9NO4 . It is derived from benzodioxole, a heterocyclic organic compound. The compound is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 195.17 g/mol. The density of the compound is 1.386g/cm3, and it has a boiling point of 337.1ºC at 760mmHg .

Scientific Research Applications

Synthesis and Preparation

  • Formation and Preparation: Methyl 6-amino-1,3-benzodioxole-5-carboxylate is involved in the synthesis of various benzodioxole derivatives. For instance, 4,6-dimethoxy-1,3-benzodioxole-5-carboxylic acid was synthesized by oxidizing 4,6-dimethoxy-1,3-benzodioxole-5-aldehyde. This process demonstrates the compound's utility in creating benzodioxolecarboxylic acids, a significant class of chemicals with various applications (Daliacker, Mues, & Kim, 1978).

Chemo-Functional Compounds

  • Fluorescent Response to Transformations: this compound has been used to create bi-functional compounds designed as artificial β-amino acid homologues. These compounds exhibit non-fluorescence but yield fluorescent products in various chemical reactions such as thiol coupling and photo-activated transformations. This property is significant for developing chemo-functional compounds in scientific research (Nishida, Suzuki, Ohguro, & Kobayashi, 2005).

Antitumor Activity

  • Evaluation in Antitumor Studies: A series of 1,3-benzodioxole derivatives, including those related to this compound, were synthesized and evaluated for antitumor activity. These studies indicate that certain derivatives possess significant growth inhibitory activity on various human tumor cell lines, highlighting the compound's potential in developing antitumor agents (Micale, Zappalà, & Grasso, 2002).

Safety and Hazards

The safety information for “Methyl 6-amino-1,3-benzodioxole-5-carboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302+H312+H332;H315;H319;H335, and the precautionary statements include P271;P260;P280 .

properties

IUPAC Name

methyl 6-amino-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWUYJUHIZEMFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961059
Record name Methyl 6-amino-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40680-63-5
Record name NSC155253
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 6-amino-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,4-Methylenedioxy-6-nitrobenzaldehyde is converted to methyl 3,4-methylenedioxy-6-nitrobenzoate in methanol in the presence of sodium cyanide and manganese dioxide (Synthetic Commun., 27(7), 1281–1283 (1997)). Methyl 3,4-methylenedioxy-6-nitrobenzoate is hydrogenated in ethanol in the presence of palladium, 10% on carbon powder, at room temperature and atmospheric pressure to give methyl 3,4-methylenedioxy-6-amino-benzoate.
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Synthesis routes and methods III

Procedure details

A mixture of the methyl 6-nitro-1,3-benzodioxole-5-carboxylate, 5% palladium on carbon (1.5 g), ethyl acetate (180 mL) and methanol (80 mL) was stirred 3 hours under a hydrogen atmosphere (15 psi). The mixture was filtered and concentrated and the residue was recrystallized from cyclohexane (200 mL) to give methyl 6-amino-1,3-benzodioxole-5-carboxylate (6.3 g, 32 mmol), m.p. 107°-108° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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